molecular formula C14H25N B15266898 N-Cycloheptylbicyclo[2.2.1]heptan-2-amine

N-Cycloheptylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B15266898
M. Wt: 207.35 g/mol
InChI Key: JLVDUIYVNSUXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cycloheptylbicyclo[2.2.1]heptan-2-amine is a bicyclic amine characterized by a norbornane (bicyclo[2.2.1]heptane) backbone substituted with a cycloheptyl group at the amine nitrogen. This compound is part of a broader class of bicyclic amines studied for their pharmacological and synthetic utility.

Properties

Molecular Formula

C14H25N

Molecular Weight

207.35 g/mol

IUPAC Name

N-cycloheptylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C14H25N/c1-2-4-6-13(5-3-1)15-14-10-11-7-8-12(14)9-11/h11-15H,1-10H2

InChI Key

JLVDUIYVNSUXOE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2CC3CCC2C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cycloheptylbicyclo[2.2.1]heptan-2-amine typically involves the reaction of norcamphor derivatives with various amines. One common method includes the reaction of norcamphor with cycloheptylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Cycloheptylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-Cycloheptylbicyclo[2.2.1]heptan-2-amine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential as an NMDA receptor antagonist, which can help in understanding neurotransmission and neuroprotection.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-Cycloheptylbicyclo[2.2.1]heptan-2-amine involves its interaction with NMDA receptors in the central nervous system. It acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site, inhibiting the flow of ions through the receptor channels. This inhibition can help in reducing excitotoxicity and neurodegeneration associated with excessive glutamate activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-cycloheptylbicyclo[2.2.1]heptan-2-amine with structurally related derivatives, focusing on substituent effects, pharmacological activity, and synthetic methodologies.

Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
This compound Cycloheptyl C₁₄H₂₅N 207.3 (calculated) High steric bulk, limited solubility*
5a (NMDA antagonist) 2-Phenyl, N-(2-piperidinylethyl) C₁₉H₂₈N₂ 282.4 NMDA receptor IC₅₀ ~1 µM; neuroprotective
TC-5214 (S-(+)-Mecamylamine) N,2,3,3-Tetramethyl C₁₁H₂₁N 167.3 (base) Antidepressant (NaSSA); enantioselective
CXCR2 antagonist (Compound 1c) Boc-protected amine - - CXCR2 IC₅₀ = 5.5 µM; bridge-ring dependent
N,N-Diethyl-3-phenyl derivative N,N-Diethyl, 3-phenyl C₁₇H₂₆ClN 279.85 Melting point = 222°C; synthetic intermediate

*Predicted based on cycloheptyl substituent’s hydrophobicity and steric hindrance.

Pharmacological Activity

  • NMDA Receptor Antagonists : Derivatives like 5a–5f (e.g., 2-phenyl-N-piperidinylethyl) exhibit uncompetitive NMDA receptor antagonism with micromolar affinity, comparable to memantine. Toxicity studies in MDCK and N2a cells reveal concentration-dependent viability loss above 100 µM, highlighting therapeutic index considerations .
  • CXCR2 Antagonists : Bicyclo[2.2.1]heptan-2-amine derivatives (e.g., 1c ) show selectivity for CXCR2 over CXCR1, with IC₅₀ values influenced by bridge-ring size. Larger substituents (e.g., polycyclic scaffolds) reduce potency, underscoring steric limitations in receptor binding .
  • Antidepressants : TC-5214, a tetramethyl-substituted enantiomer, modulates nicotinic receptors (NNRs) and demonstrates enantioselective efficacy in depression models .

Reactivity and Functionalization

  • Urea Formation : Bicyclo[2.2.1]heptan-2-amine reacts with isocyanates to form ureas, but bulky substituents (e.g., cycloheptyl) may reduce nucleophilicity, lowering yields compared to smaller analogs (e.g., methyl or phenyl) .
  • Enantioselectivity : Stereoisomers (e.g., (1S,2R,4R)-configurations) exhibit distinct biological activities, as seen in TC-5214’s enantiomer-specific antidepressant effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.